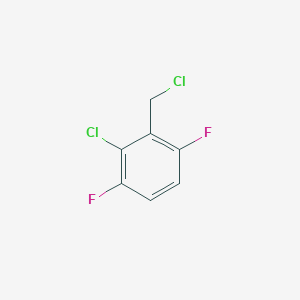
3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid: is an organic compound that features a fluorinated aromatic ring and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzene.
Friedel-Crafts Acylation: The aromatic ring undergoes Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This introduces the keto group onto the aromatic ring.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The keto group also plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 3-Chloro-2-fluoro-4-methylphenylboronic acid
- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Comparison:
- Unique Properties: The presence of both a fluorine atom and a keto group in 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid makes it unique compared to similar compounds. This combination enhances its reactivity and potential applications.
- Reactivity: The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific chemical reactions.
- Applications: While similar compounds may have applications in organic synthesis and medicinal chemistry, this compound’s unique structure allows for a broader range of applications.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
YCYFEOOOAQXTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)


![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)






![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)

